molecular formula C16H13NO4 B11838674 7,8-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one CAS No. 6622-57-7

7,8-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one

Cat. No.: B11838674
CAS No.: 6622-57-7
M. Wt: 283.28 g/mol
InChI Key: UGPRPHBATBAETK-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves the condensation of 3-acetyl-7,8-dimethoxyflavone with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized flavonoid derivatives.

Scientific Research Applications

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell proliferation. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxyflavone: Lacks the pyridinyl group but shares the core flavone structure.

    2-(Pyridin-3-yl)-4H-chromen-4-one: Similar structure but without the methoxy groups.

Uniqueness

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one is unique due to the presence of both methoxy and pyridinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent, particularly in targeting cancer cells and modulating biological pathways.

Properties

CAS No.

6622-57-7

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

7,8-dimethoxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C16H13NO4/c1-19-13-6-5-11-12(18)8-14(10-4-3-7-17-9-10)21-15(11)16(13)20-2/h3-9H,1-2H3

InChI Key

UGPRPHBATBAETK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CN=CC=C3)OC

Origin of Product

United States

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